molecular formula C20H15ClN4O6S B2479849 N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide CAS No. 391219-94-6

N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide

Cat. No. B2479849
CAS RN: 391219-94-6
M. Wt: 474.87
InChI Key: WTISQCRVQUVGJG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide, also known as NBD-556, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse pharmacological properties. NBD-556 has shown promising results in various research applications, including cancer treatment, inflammation, and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide is not fully understood. However, studies have shown that N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide can inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. Inhibition of CAIX activity can lead to a decrease in the pH of the tumor microenvironment, which can inhibit the growth and proliferation of cancer cells. N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide can inhibit the activity of carbonic anhydrase IX (CAIX), which can lead to a decrease in the pH of the tumor microenvironment. This can inhibit the growth and proliferation of cancer cells. N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. Additionally, N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide is its potential use in cancer treatment. Studies have shown that N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases. However, there are also some limitations associated with the use of N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide in lab experiments. One of the major limitations is the lack of understanding of its mechanism of action. Additionally, the synthesis of N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide is complex and requires multiple steps, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions that can be explored in the research of N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide. One potential direction is to further investigate its mechanism of action. Understanding the mechanism of action can help researchers to develop more effective treatments for cancer and other diseases. Another potential direction is to explore the use of N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide in combination with other drugs. Combination therapy has been shown to be effective in the treatment of many types of cancer. Finally, future research can focus on improving the synthesis of N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide to make it more accessible for scientific research.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide involves a multistep reaction that starts with the reaction of 4-chloroaniline with 3-nitrobenzoyl chloride to form 4-chloro-N-(3-nitrobenzoyl)aniline. This intermediate is then reacted with benzenesulfonyl chloride to form N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)benzenesulfonamide). Finally, this compound is reacted with urea to form N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide.

Scientific Research Applications

N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide has been extensively studied for its potential use in scientific research. One of the major research applications of N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide is in cancer treatment. Studies have shown that N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases. Additionally, N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

IUPAC Name

1-(benzenesulfonyl)-1-(4-chlorophenyl)-3-[(3-nitrophenyl)carbamoyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O6S/c21-14-9-11-16(12-10-14)24(32(30,31)18-7-2-1-3-8-18)20(27)23-19(26)22-15-5-4-6-17(13-15)25(28)29/h1-13H,(H2,22,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTISQCRVQUVGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)Cl)C(=O)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide

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